N~1~-{2-[(4-BENZYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE
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Overview
Description
N~1~-{2-[(4-BENZYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE is a complex organic compound that features a benzamide core linked to a piperazine ring substituted with a benzyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{2-[(4-BENZYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-benzyl-1-piperazine. This can be achieved by reacting benzyl chloride with piperazine in the presence of a base such as sodium hydroxide.
Coupling with Benzoyl Chloride: The next step involves the reaction of the piperazine derivative with benzoyl chloride to form the intermediate compound.
Final Coupling Reaction: The intermediate is then reacted with 2-aminobenzamide under appropriate conditions to yield N1-{2-[(4-BENZYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially
Properties
Molecular Formula |
C25H25N3O2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C25H25N3O2/c29-24(21-11-5-2-6-12-21)26-23-14-8-7-13-22(23)25(30)28-17-15-27(16-18-28)19-20-9-3-1-4-10-20/h1-14H,15-19H2,(H,26,29) |
InChI Key |
HWAKTEHNSQLDBP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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